Androstenedione
Overview
Description
Androstenedione, also known as 4-androstenedione or A4, is a steroid hormone produced in the adrenal glands and the gonads . It acts as an intermediate in the biosynthesis of testosterone and estrone . It has weak androgenic actions on the body itself but mainly acts as a stepping stone in the manufacture of testosterone and estrogen within the body .
Synthesis Analysis
Androstenedione can be biosynthesized in one of two ways. The primary pathway involves conversion of 17α-hydroxypregnenolone to DHEA by way of 17,20-lyase, with subsequent conversion of DHEA to androstenedione via the enzyme 3β-hydroxysteroid dehydrogenase .
Molecular Structure Analysis
Androstenedione is a 19-carbon steroid hormone. Its molecular formula is C19H26O2 and its molecular weight is 286.415 g/mol . The IUPAC name for Androstenedione is (8R,9S,10R,13S,14S)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione .
Chemical Reactions Analysis
Androstenedione is a precursor of testosterone and other androgens, as well as of estrogens like estrone, in the body . It is converted to either testosterone or estrone. Conversion of androstenedione to testosterone requires the enzyme 17β-hydroxysteroid dehydrogenase, and conversion to estrone requires the enzyme aromatase .
Scientific Research Applications
Biotransformation to Produce Steroids : Androstenedione is a crucial intermediate in microbial steroid metabolism. It's utilized as a starting material for synthesizing different steroids, especially via microbial side chain cleavage of phytosterols, offering an alternative to chemical synthesis (Malaviya & Gomes, 2008).
Use in Tissue-Implant Responses : Androstenedione, when loaded into tricalcium phosphate (TCP) bioceramic implants, influences cytokine expression in fibrous tissue capsules. This could contribute to the development of long-term ceramic drug delivery systems for human and veterinary applications (Butler & Benghuzzi, 2003).
Effects on Ovarian Follicle Development : Androstenedione impacts ovarian follicle development, inducing follicular cysts and premature luteinization of granulosa cells in ovaries. This has implications for understanding androgen's role in ovarian disorders (Okutsu et al., 2010).
Impact on Oogenesis : High levels of androstenedione impair oocyte meiotic competence by inducing abnormalities in the morphology and function of developing oocytes. This is significant for reproductive biology research (Tarumi et al., 2012).
Health Effects and Toxicity : Androstenedione, sold as a supplement, is used to increase testosterone levels. Its health effects and toxicity, including action mechanisms, clinical features, and pharmacokinetics, are critical areas of study. However, several of its purported benefits lack scientific proof (Badawy et al., 2021).
Lack of Anabolic Effects in Muscle : Studies show that androstenedione does not significantly increase muscle protein synthesis or plasma testosterone levels in young men, contradicting its popular use in sports to improve performance (Rasmussen et al., 2000).
Production via Microbial Transformation : The microbial transformation of sitosterol to androstenedione is an important route for producing steroid intermediates like AD, with ongoing efforts to improve efficiency and yield through biotechnological methods (Malaviya & Gomes, 2009).
Evaluation in Environmental Contexts : Androstenedione's role in environmental contexts, like its contribution to the androgenicity of water downstream of industrial discharges, is also studied to understand its ecological impact (Durhan et al., 2002).
Safety And Hazards
Future Directions
The global dietary supplement industry was estimated at US$123.28 billion in 2019 and is rapidly growing . Androstenedione is commonly used as a supplement for body building, but it is listed among performance-enhancing drugs (PEDs) which is banned by the World Anti-Doping Agency, as well as the International Olympic Committee . Future research may focus on the action mechanism behind androstenedione’s health effects, and further side effects including clinical features, populations at risk, pharmacokinetics, metabolism, and toxicokinetics .
properties
IUPAC Name |
(8R,9S,10R,13S,14S)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-16H,3-10H2,1-2H3/t14-,15-,16-,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMFNILZOJDQLW-QAGGRKNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O2 | |
Record name | androstenedione | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Androstenedione | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8024523 | |
Record name | 4-Androstene-3,17-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8024523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Androstenedione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000053 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Boiling Point |
Decomposes at 200 °C before boiling | |
Record name | Androstenedione | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7335 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 57.3 mg/L at 25 °C, pH 7.3; 40 mg/L at 37 °C, pH 7.4, In water, 66 mg/L at 20 °C, pH 6.5 (EU Method A.6, Water Solubility, flask method), 0.0578 mg/mL | |
Record name | Androstenedione | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01536 | |
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Record name | Androstenedione | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7335 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Androstenedione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000053 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.18 g/cu cm at 20 °C (GLP compliance study) | |
Record name | Androstenedione | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7335 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
7.35X10-9 mm Hg at 20 °C (extrapolated from effusion method measurements between 75-110 °C) | |
Record name | Androstenedione | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7335 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
4-androstenedione is a 19-carbon steroid hormone produced in the adrenal glands and the gonads as an intermediate step in the biochemical pathway that produces the androgen testosterone and the estrogens estrone and estradiol., Anabolic steroids reverses catabolic processes and negative nitrogen balance by promoting protein anabolism and stimulating appetite if there is concurrently a proper intake of calories and proteins. /Anabolic Steroids/ | |
Record name | Androstenedione | |
Source | DrugBank | |
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Record name | Androstenedione | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Androstenedione | |
Color/Form |
Crystals from hexane | |
CAS RN |
63-05-8 | |
Record name | Androstenedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63-05-8 | |
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Record name | Androstenedione [JAN] | |
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Record name | Androstenedione | |
Source | DrugBank | |
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Record name | 4-Androstene-3,17-dione | |
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Record name | Androst-4-ene-3,17-dione | |
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Record name | ANDROSTENEDIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
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Record name | Androstenedione | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7335 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Androstenedione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000053 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
173-174 °C (crystals from hexane), Melting point: 143 °C (alpha form), 173 (beta form), Melting point: 172 °C, OECD Guideline 102 (Melting point / Melting Range), 170 - 173 °C | |
Record name | Androstenedione | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01536 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Androstenedione | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7335 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Androstenedione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000053 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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